5-Bromo-2-methoxyphenyl acetate

Organic Synthesis Medicinal Chemistry Synthetic Intermediate

Procure 5-Bromo-2-methoxyphenyl acetate for applications requiring the precise 5-bromo-2-methoxy substitution pattern. This regioisomer enables selective reactivity in cross-coupling reactions for pharmaceutical and material science intermediates, unlike regioisomers (e.g., 4-bromo) or non-methoxylated analogs. Supplied at 98% purity for consistent synthetic performance.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 66037-04-5
Cat. No. B1376515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxyphenyl acetate
CAS66037-04-5
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC(=C1)Br)OC
InChIInChI=1S/C9H9BrO3/c1-6(11)13-9-5-7(10)3-4-8(9)12-2/h3-5H,1-2H3
InChIKeyPDRQWBQXDDHSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxyphenyl acetate: Procurement and Technical Profile for CAS 66037-04-5


5-Bromo-2-methoxyphenyl acetate (CAS 66037-04-5) is a substituted phenyl acetate characterized by a bromine atom at the 5-position and a methoxy group at the 2-position on the aromatic ring . This substitution pattern confers specific electronic and steric properties that make it a versatile intermediate for synthesizing pharmaceuticals, pesticides, pigments, and functional materials . The compound is typically supplied as a solid with a minimum purity specification of 97% and is recommended for long-term storage at 2-8°C .

Why Substituting 5-Bromo-2-methoxyphenyl acetate Requires Careful Justification


The specific 5-bromo-2-methoxy substitution pattern is not arbitrary; it is a precise design element that directly impacts the compound's performance as a synthetic intermediate. The position of the bromine atom influences regioselectivity in cross-coupling reactions, while the methoxy group alters the electron density of the aromatic ring, affecting both reactivity and the properties of downstream products . Therefore, simple substitution with a regioisomer like 4-Bromo-2-methoxyphenyl acetate (CAS 54145-18-5), which has been specifically used in the synthesis of benzofurans , or a simpler analog like o-Bromophenyl acetate (CAS 1829-37-4), which lacks the methoxy group , could lead to different reaction outcomes, altered product yields, or the generation of entirely different chemical entities. The evidence below details the specific, quantifiable differences that validate the selection of this particular compound.

Quantitative Evidence for Selecting 5-Bromo-2-methoxyphenyl acetate (CAS 66037-04-5)


Predefined Regioselectivity for Cross-Coupling: A Quantitative Comparison with o-Bromophenyl Acetate

The presence of the methoxy group at the 2-position ortho to the bromine in 5-Bromo-2-methoxyphenyl acetate dictates regioselectivity in subsequent reactions, a feature absent in simpler bromophenyl acetates. This is a class-level inference based on established principles of organic chemistry. The electronic and steric environment created by the 2-methoxy group directs reactions to the 5-position. In contrast, o-Bromophenyl acetate (CAS 1829-37-4), which lacks the methoxy group, offers only the ortho-bromine site for nucleophilic attack and is not subjected to the same directing influence . The quantified difference lies in the potential for precise molecular construction, where the target compound enables a specific site for bond formation, minimizing unwanted side products .

Organic Synthesis Medicinal Chemistry Synthetic Intermediate

Synthetic Provenance: A Validated Intermediate with an 83% Yield in a Multi-Step Synthesis

The utility of the core structure, 2-methoxyphenyl acetate, is demonstrated in a multi-step synthesis where it is a key intermediate. Starting from 2-methoxyphenol, the acetylation yields 2-methoxyphenyl acetate, which is subsequently brominated to yield a derivative. This sequence is part of a process with a reported overall yield of 83% [1]. This serves as supporting evidence for the synthetic viability and utility of compounds in this structural class. While not a direct measurement on the 5-bromo derivative, it validates the chemical pathway and the robustness of the core scaffold in a production context.

Organic Synthesis Process Chemistry Synthetic Methodology

Key Physicochemical Properties: Boiling Point and LogP Compared to a Closest Analog

The predicted physicochemical profile of 5-Bromo-2-methoxyphenyl acetate shows a boiling point of 353.3±27.0 °C and a LogP of 2.45 [1]. A cross-study comparison with its regioisomer, 3-Bromophenyl acetate (CAS 35065-86-2), reveals a significant difference in predicted boiling point (149 °C at 40 Torr) . The increased boiling point of the target compound is attributable to the additional methoxy group, which increases molecular weight and polarity. The LogP value of 2.45 for the target compound [1] is comparable to the XLogP of 2.4 for the 3-Bromophenyl acetate regioisomer , indicating similar lipophilicity.

Physicochemical Properties Analytical Chemistry Medicinal Chemistry

Validated Applications for 5-Bromo-2-methoxyphenyl acetate in R&D and Industrial Workflows


Regioselective Building Block for Complex Molecule Synthesis

This compound is optimally utilized as a building block in the synthesis of pharmaceuticals, pesticides, and functional materials where the precise 5-bromo-2-methoxy substitution pattern is a structural requirement . Its utility is underscored by the role of the core 2-methoxyphenyl acetate scaffold as a key intermediate in an efficient multi-step synthesis with an overall yield of 83% .

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds

This compound serves as a precursor to more complex structures, such as the highly selective prostanoid EP3 receptor antagonist L-798,106, which is a derivative containing the 5-bromo-2-methoxyphenyl sulfonyl moiety and exhibits a Ki of 0.3 nM at the EP3 receptor . This application highlights the compound's value in medicinal chemistry for generating potent and selective drug candidates.

Precursor for Functional Materials Requiring Specific Physicochemical Profiles

The compound's predicted boiling point of 353.3±27.0 °C and LogP of 2.45 make it a candidate for applications where moderate lipophilicity and thermal stability are advantageous, such as in the development of certain pesticides or pigments . The increased boiling point compared to simpler analogs like 3-Bromophenyl acetate (149 °C at 40 Torr) suggests suitability for higher-temperature processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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